

analytical methods for characterizing 2-acetyl-1-tosylpyrrole

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Compound of Interest

Compound Name: 2-Acetyl-1-tosylpyrrole

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A comprehensive guide to the analytical methods for the characterization of **2-acetyl-1-tosylpyrrole** and related compounds, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of spectroscopic and chromatographic techniques, supported by experimental data and detailed protocols.

Introduction

2-Acetyl-1-tosylpyrrole is a derivative of 2-acetylpyrrole, a naturally occurring compound found in various essential oils and food products. The addition of a tosyl group to the pyrrole nitrogen significantly alters its chemical properties, influencing its reactivity and potential applications in synthesis and drug development. Accurate characterization of this molecule is crucial for quality control, reaction monitoring, and structure elucidation. This guide compares the most common analytical methods for the characterization of **2-acetyl-1-tosylpyrrole** and its precursors. While specific data for **2-acetyl-1-tosylpyrrole** is limited, this guide draws comparisons from its parent molecule, 2-acetylpyrrole, and structurally similar compounds like 2-acetyl-1-(phenylsulfonyl)pyrrole and N-tosyl pyrrole.

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of **2-acetyl-1-tosylpyrrole**. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **2-acetyl-1-tosylpyrrole**, both ^1H and ^{13}C NMR are essential for confirming the presence of the acetyl and tosyl groups and their substitution pattern on the pyrrole ring.

Comparative NMR Data

Compound	^1H NMR Shifts (ppm)	^{13}C NMR Shifts (ppm)	Solvent
2-Acetylpyrrole	2.44 (s, 3H), 6.21-6.30 (m, 1H), 6.90-7.10 (m, 2H), 9.4 (br s, 1H, NH) [1][2]	25.43, 110.48, 117.51, 125.58, 132.17, 188.46[1]	CDCl_3
N-Tosyl Pyrrole	2.42 (s, 3H), 6.33 (t, 2H), 7.29 (d, 2H), 7.37 (d, 2H), 7.81 (d, 2H)	Not explicitly provided, but symmetry is noted to reduce the number of observed signals to 7.[3]	CDCl_3

Experimental Protocol: NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. The tube is placed in the NMR spectrometer. For ^1H NMR, a standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of the quaternary carbons. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **2-acetyl-1-tosylpyrrole**, key vibrational bands for the carbonyl group of the acetyl moiety and the sulfonyl group of the tosyl substituent are expected.

Comparative IR Data

Compound	Key IR Absorptions (cm ⁻¹)	Sample Preparation
2-Acetylpyrrole	~1650 (C=O stretch), ~3280 (N-H stretch)[4][5]	KBr pellet or as a thin film[1]
2-Acetyl-1-(phenylsulfonyl)pyrrole	Data available but requires account to view full spectrum. [6] Expected to show a strong C=O stretch and S=O stretches.	Aldrich sample[6]
N-Tosyl Pyrrole	Characterized by FTIR.[7] Expected to show characteristic S=O stretches.	Not specified.

Experimental Protocol: IR Spectroscopy

For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. The sample is then scanned with infrared light, and the absorbance is measured as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Comparative Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	Key Mass Fragments (m/z)	Ionization Method
2-Acetylpyrrole	109.13[1]	109 (M+), 94, 66[8]	Electron Ionization (EI)
2-Acetyl-1-pyrroline	111.14[9]	111, 68, 43[9][10]	Electron Ionization (EI)
2-Acetyl-1-(phenylsulfonyl)pyrrole	249.29	Predicted m/z for [M+H] ⁺ is 250.05324. [11]	Not specified

Experimental Protocol: Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before entering the mass spectrometer. In the ion source, molecules are ionized (e.g., by electron impact or chemical ionization). The resulting ions are then separated based on their mass-to-charge ratio by an analyzer and detected.

Chromatographic Methods

Chromatography is used to separate and purify the target compound from a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile compounds. For **2-acetyl-1-tosylpyrrole**, reversed-phase HPLC would be a suitable method.

Alternative Application: HPLC-MS/MS for 2-Acetyl-1-pyrroline

A study on the related compound, 2-acetyl-1-pyrroline (2-AP), demonstrated a sensitive analytical method using HPLC-MS/MS after derivatization.[12] This approach highlights the potential for developing a robust quantitative method for **2-acetyl-1-tosylpyrrole**. The method

for 2-AP showed excellent linearity (0.79-500 µg/kg), a low limit of detection (LOD) of 0.26 µg/kg, and a limit of quantitation (LOQ) of 0.79 µg/kg in a rice matrix.[12]

Experimental Protocol: HPLC

A solution of the sample is injected into the HPLC system. The mobile phase, a mixture of solvents (e.g., acetonitrile and water), carries the sample through a column packed with a stationary phase (e.g., C18). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A detector (e.g., UV-Vis) is used to monitor the eluting compounds.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. While **2-acetyl-1-tosylpyrrole** may have limited volatility, GC can be an effective tool for analyzing its precursor, 2-acetylpyrrole. Modern methods often use headspace solid-phase microextraction (HS-SPME) for sample introduction, which is particularly useful for trace analysis of volatile compounds in complex matrices.[10]

Alternative Application: GC-MS for 2-Acetyl-1-pyrroline

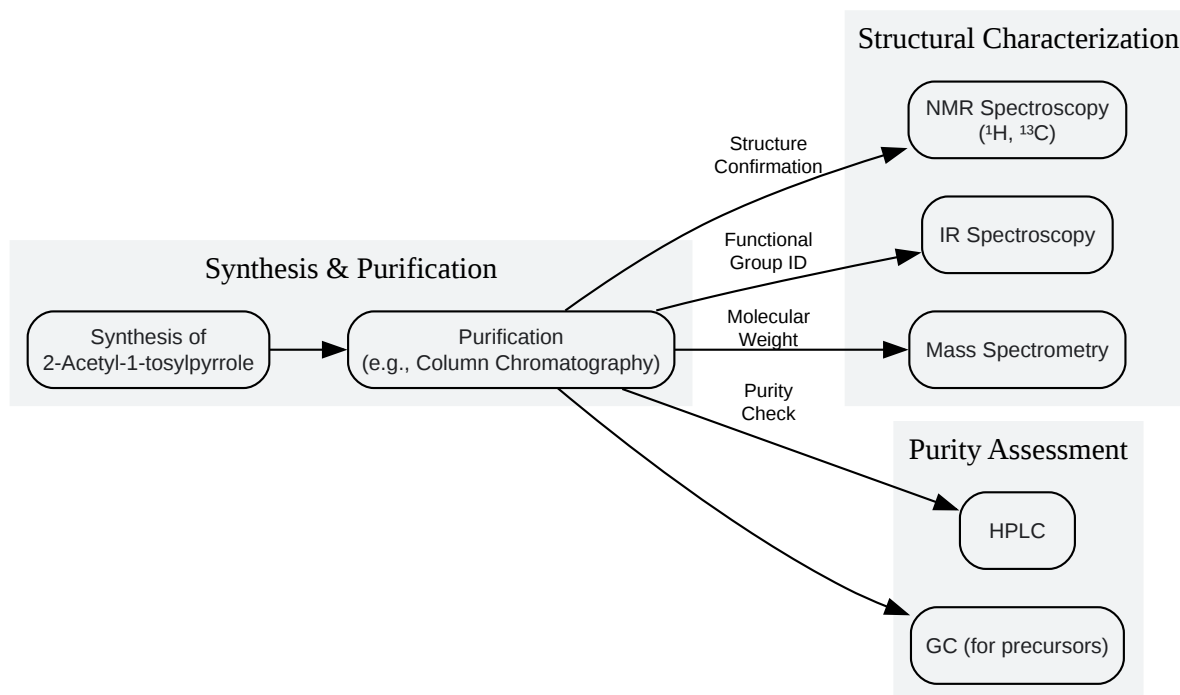
Various GC-based methods have been developed for the analysis of 2-acetyl-1-pyrroline, a key aroma compound.[12][13] These methods often employ mass spectrometric detection for definitive identification and quantification.

Experimental Protocol: GC

A small amount of the sample, either as a solution or headspace vapor, is injected into the gas chromatograph. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. A detector (e.g., Flame Ionization Detector or Mass Spectrometer) records the signal of the eluting compounds.

Visualizations

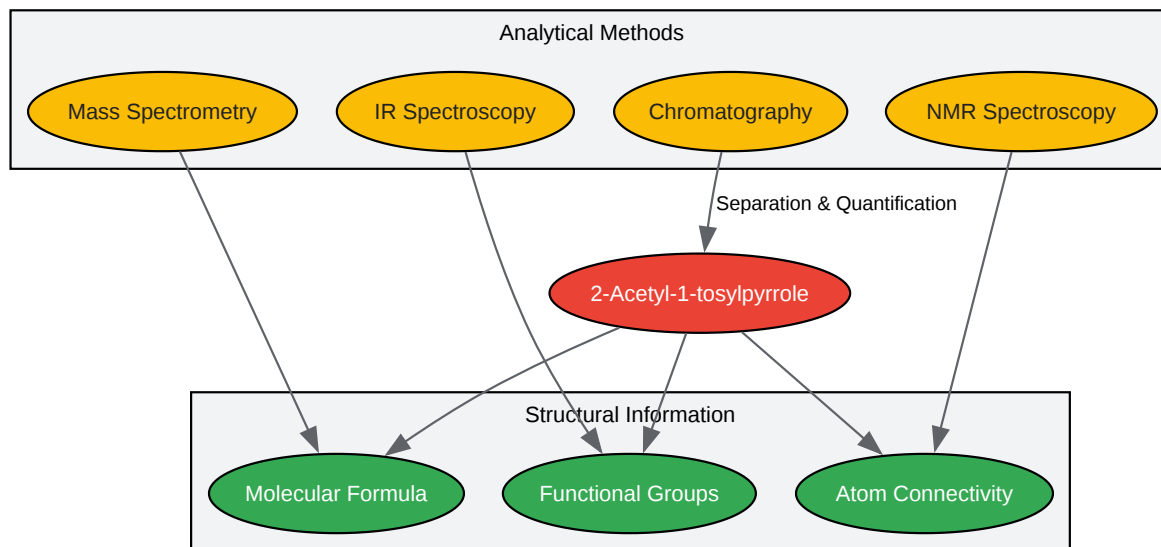
Experimental Workflow for Characterization



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Caption: General workflow for the synthesis, purification, and characterization of **2-acetyl-1-tosylpyrrole**.

Logical Relationship of Analytical Methods



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Caption: Relationship between the target molecule and the information provided by different analytical methods.

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